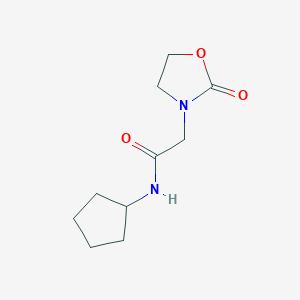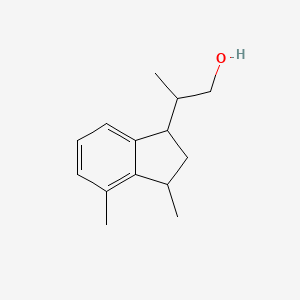
N-Cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide” is a chemical compound with the molecular formula C10H16N2O3. It is a derivative of oxazolidinone, a five-membered heterocyclic ring with the formula (CH2)3(NH)O .
Synthesis Analysis
The synthesis of oxazolidinone derivatives has been extensively studied. One approach involves the condensation of 2-aminoalcohols with aldehydes and ketones . In the case of rivaroxaban, an anticoagulant agent that is a derivative of oxazolidinone, the synthesis involves the condensation of 4-(4-aminophenyl)-3-morpholinone with an alternate synthon in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .Molecular Structure Analysis
The molecular structure of “N-Cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide” is based on the oxazolidinone ring, which is a five-membered heterocyclic ring with the formula (CH2)3(NH)O . The N-Cyclopentyl and acetamide groups are attached to the oxazolidinone ring.Chemical Reactions Analysis
Oxazolidines, including “N-Cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide”, are prone to hydrolysis, which is the reverse of their synthesis . They can also undergo various other reactions, depending on the substituents present on the oxazolidinone ring.Direcciones Futuras
The future directions for the study of “N-Cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide” and similar oxazolidinone derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological activities. The development of more efficient and environmentally friendly synthetic methods is a key area of research .
Propiedades
IUPAC Name |
N-cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-9(11-8-3-1-2-4-8)7-12-5-6-15-10(12)14/h8H,1-7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMHHGLUUKILMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromofuran-2-carboxamide](/img/structure/B2924058.png)
![6-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}nicotinamide](/img/structure/B2924061.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2924064.png)



![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2924068.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2924069.png)
![N-(2,5-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2924075.png)